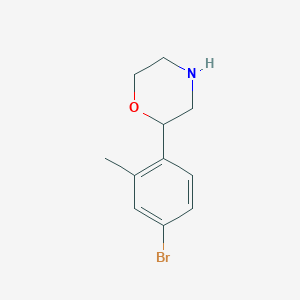![molecular formula C13H11ClN2O4S B13587734 Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate CAS No. 622803-51-4](/img/structure/B13587734.png)
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a sulfonylamino linkage attached to a benzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 6-chloropyridin-3-amine with a sulfonyl chloride derivative to form the sulfonylamino intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinyl compounds .
科学的研究の応用
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloropyridinyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Methyl 2-[(6-chloropyridin-3-yl)oxy]acetate
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
- 2-chloro-5-hydroxymethylpyridine
Uniqueness
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
特性
CAS番号 |
622803-51-4 |
|---|---|
分子式 |
C13H11ClN2O4S |
分子量 |
326.76 g/mol |
IUPAC名 |
methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-13(17)10-4-2-3-5-11(10)16-21(18,19)9-6-7-12(14)15-8-9/h2-8,16H,1H3 |
InChIキー |
MYLIOJBUAHYKAP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl |
溶解性 |
48 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


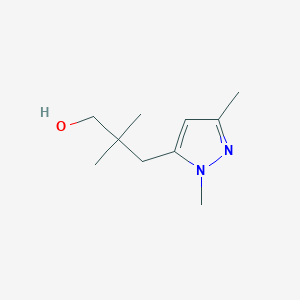
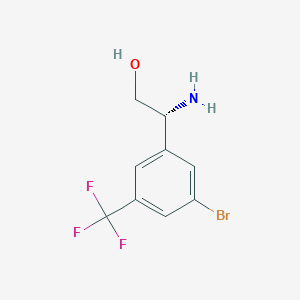
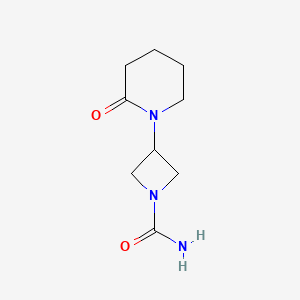
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
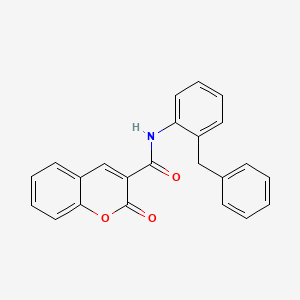
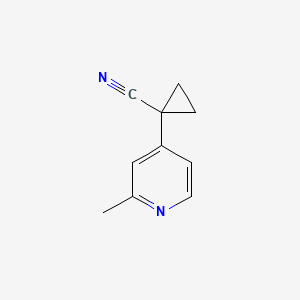
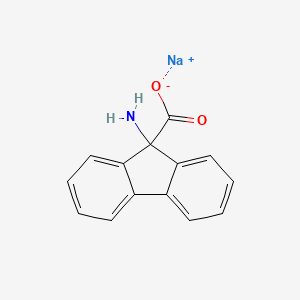
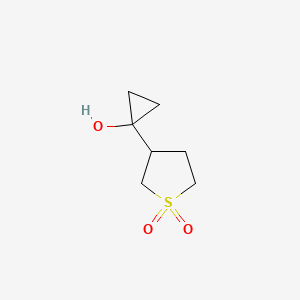
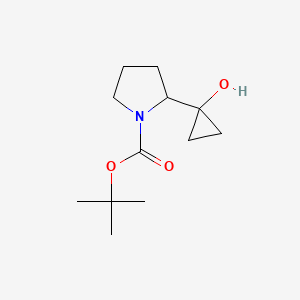
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
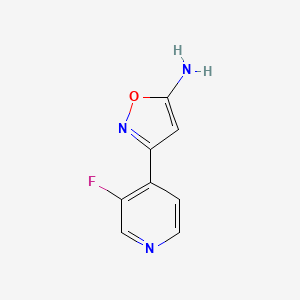
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
